[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol
Description
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
[8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol |
InChI |
InChI=1S/C10H19NO3/c11-7-9(8-12)1-3-10(4-2-9)13-5-6-14-10/h12H,1-8,11H2 |
InChI Key |
NQGRXPNZCDXKJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CN)CO)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Summary
The preparation of 1,4-dioxaspiro[4.5]decan-8-one involves the ketalization of 1,4-cyclohexanedione derivatives with ethylene glycol under ionic liquid catalysis, followed by purification steps.
Detailed Procedure
| Step | Reagents & Conditions | Description | Yield & Purity |
|---|---|---|---|
| 1 | Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate (0.4 mol), ethylene glycol (0.44 mol), water (0.8 mol), 1-butyl-3-methylimidazolium hydrogen sulfate (0.8 mol), 1-ethylimidazolium tetrafluoroborate (0.2 mol) | Heated in a 500 mL three-neck flask, temperature raised to 110°C and held for 1.5 h, then to 132°C for 4 h with removal of low-boiling substances | Mass yield 99.92%, GC purity 99.28% |
| 2 | Toluene extraction and rotary distillation | Extraction of product from ionic liquid layer, concentration to obtain crude ketal | 62.8 g crude product obtained |
| 3 | Recrystallization from heptane and silica gel chromatography | Purification to white crystals | Mass yield 97.80%, GC purity 99.72% |
This method provides a high-yield and high-purity intermediate suitable for further functionalization.
The key transformation involves the introduction of the aminomethyl group at the 8-position of the spirocyclic ketone, followed by reduction to the corresponding alcohol.
Aminomethylation via Reductive Amination
One prevalent approach to prepare the aminomethyl derivative is through reductive amination of the ketone with an amine source, such as methylamine or substituted amines, in the presence of a reducing agent.
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | 1,4-dioxaspiro[4.5]decan-8-one, methylamine or substituted amine, sodium triacetoxyborohydride | Reaction in dichloromethane at 5°C, stirring for ~23 h | 48% isolated yield |
| 2 | Workup with aqueous sodium hydroxide and chromatographic purification | Separation of organic phase, evaporation, purification by silica gel chromatography | - |
This method has been reported to yield the aminomethyl spiro compound with moderate yield and purity suitable for further transformations.
Alternative Aminomethylation Using Diethyl Aminomethylenemalonate
Another route involves condensation of 1,4-dioxaspiro[4.5]decan-8-one with diethyl aminomethylenemalonate in the presence of p-toluenesulfonic acid monohydrate under reflux in toluene with water removal by Dean-Stark apparatus.
| Step | Reagents & Conditions | Description | Yield |
|---|---|---|---|
| 1 | 1,4-dioxaspiro[4.5]decan-8-one (40 g), diethyl aminomethylenemalonate (47.94 g), p-toluenesulfonic acid monohydrate (2.44 g), toluene reflux for 3 days | Water collected continuously, followed by solvent removal | - |
| 2 | Flash chromatography on silica gel with dichloromethane/ethyl acetate (9:1) | Purification to diethyl N-(1,4-dioxaspiro[4.5]decen-8-yl)aminomethylenemalonate | - |
This method provides an intermediate that can be further transformed to the aminomethyl alcohol via hydrolysis and reduction steps.
Reduction to the Hydroxymethyl Derivative
The final step to obtain the [8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol involves reduction of the aminomethylated intermediate's carbonyl or ester groups to the corresponding alcohol.
Typical reducing agents include:
- Sodium borohydride or sodium triacetoxyborohydride (for reductive amination)
- Catalytic hydrogenation under mild conditions
The reaction conditions are optimized to avoid over-reduction or decomposition of the spirocyclic framework.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Ionic liquid-catalyzed ketalization | Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate + ethylene glycol | 1-butyl-3-methylimidazolium hydrogen sulfate, 1-ethylimidazolium tetrafluoroborate | 110-132°C, 5.5 h | ~98% | High purity intermediate ketone |
| Reductive amination | 1,4-dioxaspiro[4.5]decan-8-one | Methylamine, sodium triacetoxyborohydride | 5°C, 23 h | 48% | Moderate yield, requires chromatographic purification |
| Condensation with diethyl aminomethylenemalonate | 1,4-dioxaspiro[4.5]decan-8-one | p-Toluenesulfonic acid monohydrate, toluene reflux | 3 days reflux | Not specified | Intermediate for further hydrolysis/reduction |
| Reduction to alcohol | Aminomethylated intermediates | Sodium borohydride or catalytic hydrogenation | Mild conditions | Variable | Final step to target compound |
Research Results and Analytical Data
- Purity: Gas chromatography and nuclear magnetic resonance (NMR) spectroscopy confirm purity levels above 99% for intermediates.
- Structural Confirmation: Proton NMR and fluorine NMR (for fluorinated analogs) verify the structure of intermediates and final products.
- Yields: Overall yields vary by method, with ionic liquid ketalization being the most efficient step; subsequent functionalizations yield moderate to good conversions.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity is governed by two key functional groups:
Nucleophilic Substitution Reactions
The hydroxyl group undergoes substitution reactions under controlled conditions:
-
Tosylation :
Treatment with tosyl chloride (TsCl) converts the -OH group into a better leaving group (-OTs), enabling subsequent SN2 reactions. For example:This intermediate reacts with nucleophiles (e.g., NaN3) to form azides or with amines for further functionalization.
-
Ether Formation :
Reaction with alkyl halides (e.g., CH3I) in basic media yields ether derivatives:Such reactions are critical for modifying solubility and bioavailability .
Oxidation:
The hydroxymethyl group oxidizes to a carbonyl under strong conditions:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | [8-(Aminomethyl)-...]carboxylic acid | Dichloromethane, RT | ~60% |
| KMnO4 (acidic) | Same as above | H2SO4, heat | ~45% |
Reduction:
The amine group participates in reductive alkylation:
This is utilized to introduce branched alkyl chains .
Acylation and Alkylation of the Amine Group
The primary amine undergoes typical derivatization reactions:
-
Acylation :
Reacts with acetic anhydride to form acetamide derivatives:These derivatives are stable and used in pharmacokinetic studies .
-
Schiff Base Formation :
Condensation with aromatic aldehydes (e.g., benzaldehyde) produces imines:These intermediates are precursors for heterocyclic compounds.
Comparative Reaction Analysis with Structural Analogs
Reactivity differences among spirocyclic analogs highlight the influence of functional groups:
Stability and Side Reactions
Scientific Research Applications
[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure provides rigidity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Spirocyclic Core
a. Methyl-Substituted Analog
- (8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl)methanol (CAS: 24730-89-0): Molecular Formula: C₁₀H₁₈O₃ (MW: 186.25 g/mol) . Key Differences: Replaces the aminomethyl group with a methyl substituent. Properties: Reduced polarity compared to the target compound, leading to lower solubility in polar solvents. Hazard data indicate risks of skin/eye irritation (H315, H319) .
b. Unsubstituted Analog
- 1,4-Dioxaspiro[4.5]decan-8-ylmethanol: Structure: Lacks both aminomethyl and methyl groups, retaining only the hydroxymethyl moiety. Implications: Simpler structure with fewer functional groups reduces reactivity. Likely used as a precursor in spirocyclic compound synthesis .
c. Amino-Substituted Analog
- (8-Amino-1,4-dioxaspiro[4.5]dec-8-yl)methanol (CAS: 1607592-18-6): Molecular Formula: C₉H₁₇NO₃ (MW: 187.24 g/mol) . Key Differences: Positional isomerism or distinct regiochemistry of the amino group compared to the target compound. Shares identical molecular weight but differs in hydrogen-bonding capacity (2 H-bond donors vs. the target’s 1 donor) .
Functional Group Modifications in Derivatives
a. Boc-Protected Amino Derivative
- N-Boc-amino-(1,4-dioxa-spiro[4.5]dec-8-yl)-acetic acid: Structure: Incorporates a tert-butoxycarbonyl (Boc)-protected amine and an acetic acid side chain. Applications: Used in peptide synthesis or as a stabilized intermediate. The Boc group enhances solubility in organic solvents, contrasting with the target compound’s free amine, which is more reactive .
b. Complex Pharmacophores
- WYE-125132 : A mTOR inhibitor containing the 1,4-dioxaspiro[4.5]decane moiety linked to pyrazolo[3,4-d]pyrimidine.
Physical Properties
Q & A
Q. What are the optimal synthetic routes for [8-(aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol, and how can reaction conditions be optimized for yield?
- Methodological Answer : Two primary approaches are derived from spirocyclic ketone precursors:
- Route 1 : Start with 1,4-dioxaspiro[4.5]decan-8-one. Introduce the aminomethyl group via reductive amination using ammonium acetate and sodium cyanoborohydride. Subsequent reduction of the ketone with NaBH₄ or LiAlH₄ yields the methanol derivative. This method parallels the synthesis of related spirocyclic amines .
- Route 2 : Use 4-hydroxycyclohexanone ethylene ketal as a precursor. Protect the hydroxyl group, followed by sequential functionalization of the spirocarbon with aminomethyl and hydroxymethyl groups. Yields >90% are achievable under anhydrous conditions .
Optimization Tips : Monitor reaction progress via TLC or LC-MS. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
Q. How can purity and structural integrity be validated after synthesis?
- Methodological Answer :
- Purification : Employ flash column chromatography (cyclohexane:ethyl acetate gradients) to isolate the compound from byproducts like dimethylacetal impurities .
- Characterization :
- NMR : Key signals include δ 1.21–1.72 ppm (cyclohexyl CH₂), δ 3.5–4.0 ppm (dioxolane OCH₂), and δ 2.8–3.2 ppm (aminomethyl NH₂). Compare with reference spectra of analogous spiro compounds .
- Mass Spectrometry : Expect [M+H]⁺ peaks matching the molecular formula C₁₁H₂₁NO₃ (theoretical MW: 215.29).
- Purity : Confirm via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What are the critical physicochemical properties of this compound for solubility and stability studies?
- Methodological Answer :
- Solubility : Test in polar (water, methanol) and nonpolar (DCM, toluene) solvents. The dioxolane ring enhances water solubility, while the spirocyclic structure may increase lipophilicity .
- Stability : Conduct accelerated degradation studies under varying pH (1–13) and temperatures (4–40°C). Monitor via NMR for ring-opening or oxidation byproducts .
- Key Data :
| Property | Value/Observation | Reference |
|---|---|---|
| Boiling Point (estimated) | ~325°C (analogous boronate) | |
| Density | ~1.06 g/cm³ | |
| Flash Point | >150°C |
Advanced Research Questions
Q. How can automated synthesis platforms improve the reproducibility of spirocyclic compounds like this one?
- Methodological Answer : Use capsule-based automated systems (e.g., SnAP resin technology) for sequential functionalization. Example workflow:
Load 1,4-dioxaspiro[4.5]decan-8-one onto a resin-bound catalyst.
Perform automated reductive amination and reduction steps.
Elute the product via controlled cleavage.
This approach reduces human error and achieves 82–85% yield with <3% impurities .
Q. What strategies enable selective functionalization of the aminomethyl and hydroxymethyl groups?
- Methodological Answer :
- Aminomethyl : Protect with Boc groups (di-tert-butyl dicarbonate) to allow selective reactions at the hydroxymethyl site. Deprotect with TFA post-functionalization .
- Hydroxymethyl : Convert to a tosylate (TsCl, pyridine) for nucleophilic substitution (e.g., Suzuki coupling with boronate esters) .
- Case Study : Ethyl 2-(8-hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)acetate (CAS 189509-22-6) was synthesized via hydroxymethyl esterification, demonstrating compatibility with spirocyclic backbones .
Q. How can stereochemical ambiguities in the spirocyclic core be resolved?
- Methodological Answer :
- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) and refine structures using SHELXL .
- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-calculated models to assign absolute configurations .
Q. How should researchers address contradictions in spectral data between synthetic batches?
- Methodological Answer :
- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., dimethylacetal impurities in aminomethylation reactions) .
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace unexpected signals in NMR spectra .
- Cross-Validation : Compare with databases (e.g., SDBS Library) for spirocyclic compounds .
Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (CSPs) in preparative HPLC or employ asymmetric catalysis (e.g., Jacobsen’s catalyst for aminomethylation) .
- Process Monitoring : Implement PAT (Process Analytical Technology) tools like inline IR spectroscopy to track enantiomeric excess in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
